Ethyl 6-(methylsulfonyl)picolinate
Description
Ethyl 6-(methylsulfonyl)picolinate is a picolinate ester derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 6-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing sulfonyl group, which enhances reactivity in nucleophilic substitution and coordination chemistry. While direct synthesis details are sparse in the provided evidence, its discontinued commercial availability (CymitQuimica, Ref: 10-F728218) suggests specialized applications in medicinal chemistry or ligand synthesis .
The methylsulfonyl group imparts distinct electronic and steric properties compared to other picolinate derivatives, such as halides (e.g., chloro-, bromo-) or hydroxymethyl analogs. These differences influence solubility, stability, and reactivity, making it valuable for targeted synthetic pathways.
Properties
IUPAC Name |
ethyl 6-methylsulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-8(10-7)15(2,12)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYOKYMEIIFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700204 | |
| Record name | Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-50-2 | |
| Record name | Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-(methylsulfonyl)picolinate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a methylsulfonyl group attached to the sixth position of the picolinate structure, which is significant for its biological interactions. The compound appears as a clear yellow to pink liquid, with a density of approximately 1.119 g/mL at 25 °C and a boiling point around 240-241 °C .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of picolinate can inhibit the growth of various bacterial strains, including multidrug-resistant bacteria. These compounds likely interfere with essential biochemical pathways in bacteria, such as protein synthesis and cell wall formation .
Table 1: Summary of Antimicrobial Activity
| Compound Name | Target Bacteria | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | TBD | Inhibition of cell wall synthesis |
| Related Picolinate Derivative | S. aureus | TBD | Disruption of protein synthesis |
| Picolinic Acid Analogue | M. tuberculosis | TBD | Inhibition of DHDPS enzyme |
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in bacterial metabolism. For example, it may act as an inhibitor of Dihydrodipicolinate Synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway in bacteria. Inhibitors of this enzyme are considered promising for developing new antibiotics .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study highlighted the inhibition potency of various picolinate derivatives against DHDPS, suggesting that structural modifications like the methylsulfonyl group could enhance inhibitory activity. The results indicated that this compound exhibited significant binding affinity to the active site of DHDPS, demonstrating its potential as a lead compound for antibiotic development .
- Pharmacokinetic Analysis : Investigations into the pharmacokinetics of this compound revealed favorable properties such as good microsomal stability and appropriate bioavailability profiles, making it a candidate for further development in medicinal chemistry .
Comparison with Similar Compounds
Sulfonyl-Containing Picolinate Derivatives
The following compounds share structural motifs with Ethyl 6-(methylsulfonyl)picolinate and are synthesized via analogous strategies:
Key Observations :
- Reactivity: The methylsulfonyl group in this compound is directly attached to the pyridine ring, unlike the methylene-linked sulfonyl group in compound 6.
- Stability : Sulfonamides (e.g., 7 ) exhibit greater hydrolytic stability compared to sulfonate esters, suggesting this compound may require anhydrous conditions for storage .
Halogenated Picolinate Esters
Halogenated analogs, such as Ethyl 6-(chloromethyl)picolinate (CAS 97278-44-9), are critical intermediates in ligand synthesis. Key comparisons include:
Key Differences :
- Leaving Group Efficiency : Bromo- and chloro-derivatives are superior for nucleophilic substitutions compared to the methylsulfonyl group, which is a poor leaving group. This limits this compound’s utility in alkylation reactions .
- Coordination Chemistry : Chloromethyl derivatives are widely used to synthesize tripodal ligands (e.g., Tpaa) for gallium(III) complexes, whereas the sulfonyl group may hinder metal coordination due to steric bulk .
Esters with Electron-Withdrawing Groups
Ethyl picolinate derivatives with other electron-withdrawing substituents exhibit distinct properties:
Comparison Highlights :
- Functional Group Versatility : The formyl group in Ethyl 6-formylpicolinate enables condensation reactions (e.g., imine formation) , whereas the methylsulfonyl group in this compound is less reactive in such transformations.
- Biological Compatibility : Ethynyl and methoxymethyl groups improve membrane permeability in drug design, whereas the polar sulfonyl group may reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
